molecular formula C9H5NO4 B6285368 4-ethynyl-3-nitrobenzoic acid CAS No. 1260851-19-1

4-ethynyl-3-nitrobenzoic acid

Cat. No.: B6285368
CAS No.: 1260851-19-1
M. Wt: 191.1
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Description

4-ethynyl-3-nitrobenzoic acid is a chemical compound that belongs to the class of nitro derivatives of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 4-ethynylbenzoic acid using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where an ethynyl group is introduced to a nitrobenzoic acid derivative using palladium-catalyzed cross-coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-ethynyl-3-nitrobenzoic acid often employs large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-ethynyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: 4-ethynyl-3-carboxybenzoic acid.

Scientific Research Applications

4-ethynyl-3-nitrobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in proteins and enzymes, modulating their activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzoic acid
  • 3-nitrobenzoic acid
  • 4-nitrobenzoic acid

Uniqueness

4-ethynyl-3-nitrobenzoic acid is unique due to the presence of both an ethynyl group and a nitro group on the benzoic acid core.

Properties

CAS No.

1260851-19-1

Molecular Formula

C9H5NO4

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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